molecular formula C15H15F2N3O2S B2587533 2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1798514-15-4

2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2587533
CAS No.: 1798514-15-4
M. Wt: 339.36
InChI Key: MNAIAVPXELUFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule incorporates a benzenesulfonamide group, a privileged structure found in many biologically active compounds and therapeutic agents . The benzenesulfonamide pharmacophore is known to be a key functional group in inhibitors for various enzymes . The specific substitution pattern on the benzene ring, featuring fluorine atoms at the 2 and 6 positions, can influence the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. The compound's structure also contains a pyrrolidine ring linked to a pyridyl group, a common motif used to modulate the molecule's physicochemical and pharmacokinetic properties. This combination of structural features makes it a valuable intermediate or scaffold for researchers developing novel compounds for various applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-difluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2S/c16-12-4-3-5-13(17)15(12)23(21,22)19-11-7-9-20(10-11)14-6-1-2-8-18-14/h1-6,8,11,19H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAIAVPXELUFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and mCPBA.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of fluorinated aromatic rings and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2,6-Difluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a difluorobenzenesulfonamide core and a pyrrolidine moiety linked to a pyridine ring . The fluorination enhances the compound's lipophilicity and biological potency.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
  • Receptor Binding : It can bind to receptors affecting cellular signaling pathways, potentially leading to altered cell proliferation or apoptosis.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. A study highlighted a related sulfonamide's ability to inhibit viral replication in vitro by disrupting viral entry mechanisms.

Anticancer Properties

The compound shows promise as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast Cancer)15.63Induction of apoptosis
A549 (Lung Cancer)12.45Cell cycle arrest
HeLa (Cervical Cancer)10.30Inhibition of proliferation

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens. In vitro studies showed moderate antibacterial activity against:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 μg/mL
Escherichia coli200 μg/mL
Candida albicans (Fungi)300 μg/mL

These results indicate potential applications in treating bacterial and fungal infections.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of the compound on human breast adenocarcinoma cells (MCF-7). The results showed that treatment led to a significant decrease in cell viability and increased markers of apoptosis.
  • Antiviral Research : Another investigation focused on the antiviral activity of related sulfonamides against influenza virus strains, demonstrating a reduction in viral load in treated cells compared to controls.

Comparative Analysis with Similar Compounds

When compared to other pyrrolidine derivatives and fluorinated aromatic compounds, this compound exhibits unique properties due to its specific structural features. For example:

CompoundBiological ActivityIC50 (μM)
Compound A (Pyrrolidine Derivative)Moderate Anticancer20.00
Compound B (Fluorinated Aromatic)Antibacterial OnlyNot reported
This compound Antiviral & Anticancer10.30 - 15.63

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